molecular formula C8H11F3O2 B6180240 [3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol, Mixture of diastereomers CAS No. 2613384-60-2

[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol, Mixture of diastereomers

Cat. No.: B6180240
CAS No.: 2613384-60-2
M. Wt: 196.2
InChI Key:
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Description

“[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol, Mixture of diastereomers” is a chemical compound that belongs to the class of bicyclo [2.2.1]heptane derivatives . The bicyclo [2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 .


Synthesis Analysis

The synthesis of bicyclo [2.2.1]heptane derivatives can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo [2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be realized through a hydrogen bond catalysis . This reaction would be effected through a hydrogen bond catalysis .

Future Directions

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves the conversion of a bicyclic ketone to a bicyclic alcohol through a reduction reaction. The ketone is first protected with a silyl group to prevent unwanted reactions during the reduction. The resulting alcohol is then deprotected to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)cyclobutanone", "Trimethylsilyl chloride", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the ketone", "3-(trifluoromethyl)cyclobutanone is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the corresponding silyl ether.", "Step 2: Reduction of the ketone", "The silyl ether is then reacted with sodium borohydride in methanol to reduce the ketone to the corresponding alcohol.", "Step 3: Deprotection of the alcohol", "The silyl group is removed by treatment with water and an acid catalyst such as hydrochloric acid to yield the final product, [3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol." ] }

2613384-60-2

Molecular Formula

C8H11F3O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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